Spirorenone belongs to the class of steroidal compounds and is derived from the natural precursor dehydroepiandrosterone. Its classification extends to being a diuretic and an anti-hypertensive agent. The compound's therapeutic effects are attributed to its interaction with mineralocorticoid receptors, making it a critical player in managing cardiovascular diseases.
The synthesis of spirorenone has been explored through various methodologies, focusing on optimizing yield and purity. Key synthetic routes include:
These methods highlight the complexity involved in synthesizing spirorenone while ensuring high yields and purity levels.
Spirorenone has a complex molecular structure characterized by its steroid framework. The molecular formula is C21H30O3, with a molecular weight of approximately 330.47 g/mol. Its structure features several functional groups that contribute to its pharmacological activity:
The three-dimensional conformation of spirorenone allows for effective interaction with mineralocorticoid receptors, influencing its biological efficacy.
Spirorenone undergoes various chemical reactions that are essential for its synthesis and functionalization:
These reactions are integral to both the synthetic pathways leading to spirorenone and its subsequent modifications for enhanced therapeutic effects.
The mechanism of action of spirorenone primarily involves its role as an antagonist of mineralocorticoid receptors. By binding to these receptors in kidney epithelial cells, spirorenone inhibits aldosterone's action, leading to:
This dual action makes spirorenone effective in treating conditions like hypertension and heart failure while minimizing electrolyte imbalances .
Spirorenone is typically presented as a white crystalline powder. Its solubility varies depending on the solvent used, with better solubility in organic solvents compared to water.
These properties are crucial for both pharmaceutical formulation and stability during storage.
Spirorenone is widely used in clinical settings due to its therapeutic properties:
Additionally, ongoing research continues to explore its potential applications in other areas such as cancer treatment due to its hormonal modulation capabilities.
Spirorenone (C₂₄H₂₈O₃; molecular weight 364.48 g/mol) is a synthetic steroidal spirolactone characterized by a complex tetracyclic framework with unique structural modifications. Its core structure integrates:
Stereochemically, spirorenone possesses 10 defined chiral centers with absolute configurations: (1aR,5aR,5bS,7aS,8S,8aS,9aR,9bS,9cR,9dR) [3] [5]. The cyclopropane rings enforce a bent conformation, positioning the spirofused γ-lactone perpendicular to the steroid plane, which enhances MR affinity [1]. Crystallographic studies confirm the trans fusion of rings A/B and C/D, while the cyclopropane groups create steric hindrance that limits off-target interactions [5].
Table 1: Key Structural Features of Spirorenone
Structural Element | Position/Configuration | Functional Role |
---|---|---|
γ-Lactone | C17α | MR antagonism |
Cyclopropane group 1 | 6β,7β-methylene | Enhances MR selectivity |
Cyclopropane group 2 | 15β,16β-methylene | Reduces androgen receptor binding |
Δ⁴ bond | C4-C5 | Planar conformation for receptor docking |
3-Ketone | C3 | Hydrogen-bonding with MR |
CAS Registry Number: 74220-07-8 [3] [5]Systematic IUPAC Name:(1aR,5aR,5bS,7aS,8S,8aS,9aR,9bS,9cR,9dR)-5a,7a-Dimethyl-1,1a,5b,6,7,7a,8a,9,9a,9b,9c,9d-dodecahydro-3'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-furan]-3,5'(4'H,5aH)-dione [1] [3]
Nomenclature Breakdown:
Alternative chemical names include Espirorenona (Spanish) and Spirorenonum (Latin) [3].
Spirorenone belongs to the 6β,7β;15β,16β-dimethylene-17-spirolactone subclass, distinguished from classical spirolactones by its dual cyclopropane groups [1] [8]. Key comparisons:
Binding Affinity and Potency:
Metabolic Stability:
Table 2: Pharmacological Comparison of Steroidal Spirolactones
Parameter | Spirorenone | Spironolactone | Eplerenone |
---|---|---|---|
Molecular Weight | 364.48 g/mol | 416.57 g/mol | 414.50 g/mol |
MR IC₅₀ | 0.8 nM | 6.5 nM | 14 nM |
AR Binding | Negligible | High (antiandrogen) | Negligible |
PR Binding | Low (species-variable) | Moderate | Low |
Active Metabolites | Drospirenone (human) | Canrenone, 7α-TMS | None |
Elimination t₁/₂ | 5–6 hours | 16 hours (canrenone) | 4–6 hours |
Structural Evolution:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0